molecular formula C16H18N2O5 B2862541 3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-80-2

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2862541
CAS RN: 2034463-80-2
M. Wt: 318.329
InChI Key: ARXNXEDNKWVVDO-UHFFFAOYSA-N
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Description

The compound “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It likely contains an azetidin-2-one ring, which is a four-membered cyclic amine . This type of structure has been found in life-saving antibiotics such as penicillin and cephalosporin .


Synthesis Analysis

The synthesis of similar compounds often involves the use of β-lactams as versatile building blocks . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is then followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The inherent rigidity of spirocyclic compounds, which are characterized by having two rings sharing the same atom, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Hypoglycemic Agents

One area of application for related compounds involves their potential as hypoglycemic agents. For instance, benzyloxazolidine-2,4-diones with oxazole-based side chains have been identified to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran enhances their in vivo potency, indicating their relevance in diabetes research (Dow et al., 1991).

Synthesis of Azetidine-2,4-diones

Research has also focused on the synthesis methods for azetidine-2,4-diones and related compounds. A novel method involving a Norrish Type II photoreaction of 4-pyruvolyazetidin-2-ones has been developed, showcasing a pathway to obtain 1-substituted 3-phenylacetamidoazetidine-2,4-diones from potassium benzylpenicillinate (Kaura & Stoodley, 1988).

Agricultural Fungicide

Another significant application involves the development of new agricultural fungicides. Famoxadone, for example, is an oxazolidinone fungicide that demonstrates excellent control of various plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. This highlights the compound's utility in agricultural sciences (Sternberg et al., 2001).

Antimicrobial Agents

Oxazolidinones have also been investigated for their potential as antimicrobial agents. Research into novel oxazolidinone derivatives indicates their efficacy against bacterial and fungal strains, suggesting their application in developing new antimicrobial treatments (Devi et al., 2013).

Mechanism of Action

Mode of Action

It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the compound’s structure and synthesis process, it is likely that it may interact with pathways involving azetidine and oxetane rings . These heterocyclic structures are known to exhibit a variety of biological activities , suggesting that the compound could have multiple effects on different biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a number of biological activities . This suggests that “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name

3-[[1-(2-phenylmethoxyacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14(10-22-9-12-4-2-1-3-5-12)17-6-13(7-17)8-18-15(20)11-23-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXNXEDNKWVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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